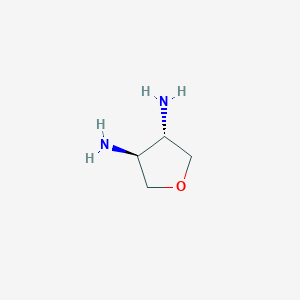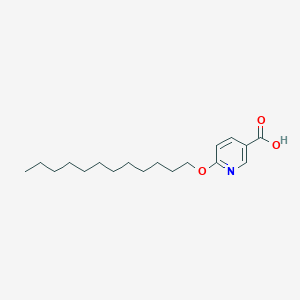
2-(4-chloro-2-fluorophenyl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-chloro-2-fluorophenyl)acetyl chloride can be synthesized through the reaction of 4-chloro-2-fluoroaniline with acetyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-fluorophenylacetyl chloride involves the chlorination and fluorination of phenylacetyl chloride. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-fluorophenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-fluorophenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
4-Chloro-2-fluorophenylacetic acid: Formed through hydrolysis.
4-Chloro-2-fluorophenylethanol: Formed through reduction.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-fluorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetyl chloride: Similar structure but lacks the chlorine substituent.
4-Chlorophenylacetyl chloride: Similar structure but lacks the fluorine substituent.
Phenylacetyl chloride: The parent compound without any halogen substitutions.
Uniqueness
2-(4-chloro-2-fluorophenyl)acetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXZZYSDIRHSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2451180.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)





![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)
![4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2451193.png)

![N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2451195.png)
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)

